(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes chloro, iodo, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions using chlorinating and methoxylating agents.
Final coupling: The final step involves coupling the two aromatic rings through a methylene bridge, which can be achieved using a variety of coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaOMe, KSCN, NaN3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying enzyme mechanisms or as a ligand for receptor binding studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity through covalent or non-covalent interactions.
Receptor modulation: Acting as an agonist or antagonist at specific receptors, thereby modulating cellular signaling pathways.
DNA/RNA interaction: Intercalating into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- (3-Chloropropyl)trimethoxysilane
Uniqueness
(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of chloro, iodo, and methoxy functional groups, which confer distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds, which may lack one or more of these functional groups and, consequently, exhibit different properties and applications.
Properties
IUPAC Name |
(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClIN2O7/c1-5-6-34-20-15(25)8-12(9-19(20)33-4)7-13-21(28)26-23(30)27(22(13)29)16-11-17(31-2)14(24)10-18(16)32-3/h5,7-11H,1,6H2,2-4H3,(H,26,28,30)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJRSUSTOOBFKM-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC=C)OC)C(=O)NC2=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC=C)OC)/C(=O)NC2=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClIN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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